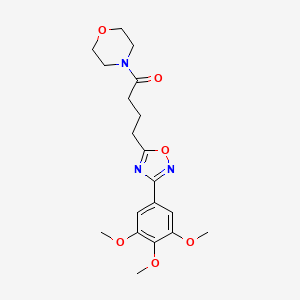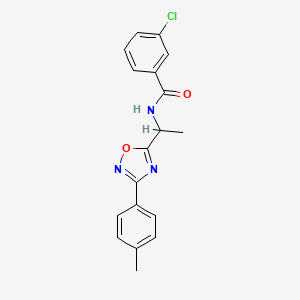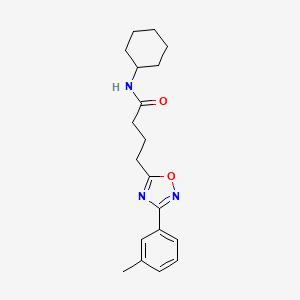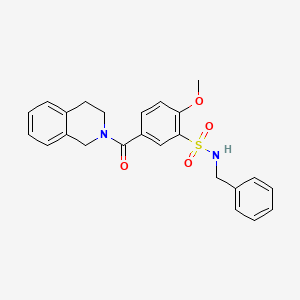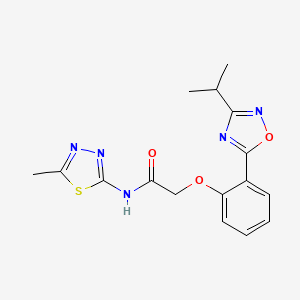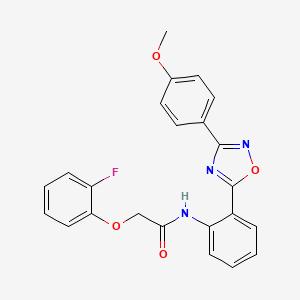
1-benzoyl-N-cyclooctylindoline-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzoyl-N-cyclooctylindoline-5-sulfonamide, also known as BINA-5, is a chemical compound that has been studied for its potential therapeutic applications in the field of neuroscience. It belongs to the class of indoline sulfonamides, which have been shown to modulate the activity of various ion channels and receptors in the brain.
Wirkmechanismus
1-benzoyl-N-cyclooctylindoline-5-sulfonamide acts as a selective antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and learning and memory processes. By blocking the activity of the NMDA receptor, this compound can modulate the release of neurotransmitters and regulate the activity of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in the brain. It can modulate the release of neurotransmitters such as glutamate and dopamine, which are involved in synaptic plasticity and learning and memory processes. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-benzoyl-N-cyclooctylindoline-5-sulfonamide in lab experiments is its selectivity for the NMDA receptor, which allows researchers to study the specific effects of blocking this receptor. However, one limitation of using this compound is its relatively low potency compared to other NMDA receptor antagonists, which may require higher concentrations or longer exposure times to achieve the desired effects.
Zukünftige Richtungen
There are several potential future directions for research on 1-benzoyl-N-cyclooctylindoline-5-sulfonamide and related indoline sulfonamides. One area of interest is the development of more potent and selective NMDA receptor antagonists that can be used in clinical settings. Another area of interest is the study of the mechanisms underlying the neuroprotective and cognitive-enhancing effects of this compound, which could lead to the development of new treatments for neurodegenerative diseases. Additionally, the potential use of this compound in combination with other drugs or therapies is an area of interest for future research.
Synthesemethoden
The synthesis of 1-benzoyl-N-cyclooctylindoline-5-sulfonamide involves several steps, including the preparation of the starting materials and the formation of the indoline ring system. The most commonly used method for synthesizing this compound is through a multistep process that involves the reaction of 1-benzoyl-2-methylindoline with cyclooctylamine and sulfamic acid.
Wissenschaftliche Forschungsanwendungen
1-benzoyl-N-cyclooctylindoline-5-sulfonamide has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to modulate the activity of various ion channels and receptors in the brain, including the NMDA receptor, which is involved in learning and memory processes. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-benzoyl-N-cyclooctyl-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c26-23(18-9-5-4-6-10-18)25-16-15-19-17-21(13-14-22(19)25)29(27,28)24-20-11-7-2-1-3-8-12-20/h4-6,9-10,13-14,17,20,24H,1-3,7-8,11-12,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMPWFDPRSGPLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


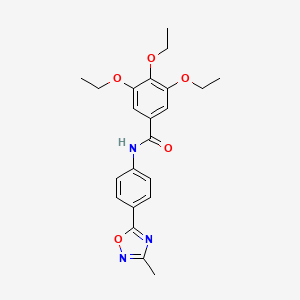
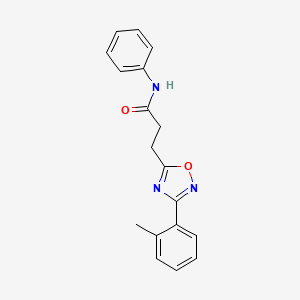
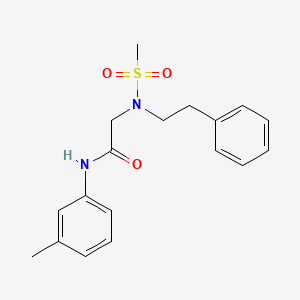
![1-(4-chlorobenzenesulfonyl)-N-[(4-chlorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B7699846.png)
